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Compound of Interest

Compound Name: 1,4-Disilabutane

Cat. No.: B3137281

A comprehensive guide for researchers, scientists, and drug development professionals on the
conformational preferences and structural parameters of 1,4-disilabutane and its analogues,
supported by experimental and computational data.

The structural characteristics of organosilicon compounds are of fundamental interest in
various fields, including materials science and medicinal chemistry. 1,4-Disilabutane (HsSi-
CH2-CH2-SiH3) serves as a foundational molecule for a class of compounds where the carbon
backbone is interrupted by silicon atoms. This substitution significantly influences the
molecule's conformational behavior, altering bond lengths, bond angles, and torsional
properties compared to their all-carbon analogue, n-butane. This guide provides a detailed
comparison of the structural parameters of 1,4-disilabutane in its different conformational
states, based on gas-phase electron diffraction (GED) studies and ab initio calculations.

Conformational Analysis of 1,4-Disilabutane

Similar to n-butane, 1,4-disilabutane can exist in two primary staggered conformations: anti
and gauche. The anti conformer, with a Si-C-C-Si dihedral angle of 180°, is the more stable
form. The gauche conformer is higher in energy and features a Si-C-C-Si dihedral angle of
approximately 60-78°.

A combined gas-phase electron diffraction and ab initio study has revealed that in the vapor
phase, 1,4-disilabutane exists as a mixture of the anti and gauche conformers, with the anti
form being predominant (approximately 76% at room temperature).
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Structural Parameters

The key structural parameters for the anti and gauche conformers of 1,4-disilabutane, as
determined by gas-phase electron diffraction (GED) and supported by ab initio calculations, are
summarized in the table below.

Gas-Phase Ab Initio
Parameter Conformer Electron Diffraction Calculation (MP2/6-
(GED) Data 31G¥)
Bond Lengths (r / A)
Si-C anti 1.882(1) 1.885
gauche 1.885(1) 1.886
c-C anti 1.563(5) 1.543
gauche 1.563(5) 1.544
Si-H Both 1.499(3) 1.485
Bond Angles (£ /°)
£(Si-C-C) anti 110.7(2) 111.4
gauche 114.4(5) 113.8
Dihedral Angle (1/°)
1(Si-C-C-Si) anti 180.0 180.0
gauche 78.5(21) 68.0

Experimental and Computational Methodologies
Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the three-dimensional
structure of molecules in the gaseous state. In this method, a beam of high-energy electrons is
directed at a jet of the gaseous sample. The electrons are scattered by the molecules, creating
a diffraction pattern that is recorded on a detector. This pattern contains information about the
distances between all pairs of atoms in the molecule. By analyzing the diffraction pattern, it is
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possible to determine bond lengths, bond angles, and torsional angles with high precision. For
conformationally flexible molecules like 1,4-disilabutane, the experimental data is analyzed
assuming a mixture of conformers, and the relative abundance of each can be determined.

Ab Initio Quantum Chemical Calculations

Ab initio (from first principles) quantum chemical calculations are theoretical methods used to
solve the Schrdédinger equation for a molecule to predict its electronic structure and properties.
These calculations do not rely on any experimental data beyond fundamental physical
constants. For the structural analysis of 1,4-disilabutane, calculations were performed at the
Mgller-Plesset perturbation theory of the second order (MP2) with the 6-31G* basis set. These
calculations provide optimized geometries (bond lengths, angles, and dihedral angles) and
relative energies of the different conformers, which are then used to complement and refine the
analysis of the experimental GED data.

Visualizing the Workflow and Structural
Relationships

To better understand the process of structural determination and the interplay of different
structural parameters, the following diagrams are provided.
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Figure 1. Experimental workflow for the structural analysis of 1,4-disilabutane.
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 To cite this document: BenchChem. [A Comparative Structural Analysis of 1,4-Disilabutane
and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3137281#structural-comparison-of-1-4-disilabutane-
derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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